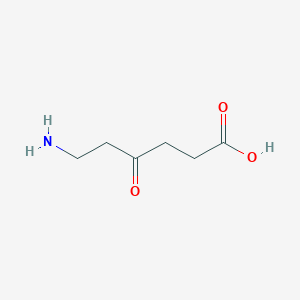6-Amino-4-ooxohexanoic acid
CAS No.: 102073-96-1
Cat. No.: VC18822729
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102073-96-1 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 6-amino-4-oxohexanoic acid |
| Standard InChI | InChI=1S/C6H11NO3/c7-4-3-5(8)1-2-6(9)10/h1-4,7H2,(H,9,10) |
| Standard InChI Key | ASOARLMYRNQLIL-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(=O)O)C(=O)CCN |
Introduction
Chemical Identity and Structural Features
6-Amino-4-oxohexanoic acid (CAS 102073-96-1) is an ε-amino acid with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol. Its IUPAC name, (5S)-5-amino-3-oxohexanoic acid, reflects the stereochemical configuration at carbon 5 and the positioning of functional groups. The compound’s backbone consists of a hexanoic acid chain substituted with an amino group (-NH₂) at carbon 6 and a ketone (-C=O) at carbon 4, creating a polar surface area of 80.39 Ų that enhances solubility in aqueous environments.
The ketone group at position 4 renders the molecule susceptible to nucleophilic attacks, while the amino group facilitates hydrogen bonding with biological targets. X-ray crystallography studies reveal a planar conformation around the keto moiety, which stabilizes resonance structures and influences reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 263.7°C (decomposes) |
| Polar Surface Area | 80.39 Ų |
Synthesis and Production Methods
Hydrolysis of Caprolactam
A primary synthetic route involves the hydrolysis of caprolactam (a six-membered lactam) under alkaline conditions. Reacting caprolactam with aqueous potassium hydroxide (KOH) at 65–70°C yields 6-amino-4-oxohexanoic acid after neutralization with acetic acid. This method achieves a 75–80% yield and is favored for its scalability, though it requires careful pH control to prevent side reactions.
Oxidation of 6-Aminohexanoic Acid
Alternative approaches employ oxidation of 6-aminohexanoic acid using agents like sodium dichromate (Na₂Cr₂O₇) or hydrogen peroxide (H₂O₂) in acidic media. The ketone group is introduced at position 4 via radical-mediated oxidation, with yields varying between 60–70% depending on reaction time and temperature.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Caprolactam hydrolysis | KOH, acetic acid | 65–70°C, pH 7–8 | 75–80% |
| 6-Aminohexanoic acid oxidation | Na₂Cr₂O₇, H₂SO₄ | 50°C, 6 hours | 60–70% |
Chemical Reactivity and Reaction Mechanisms
The compound participates in three primary reaction types:
Oxidation
The ketone group undergoes further oxidation to form 4,5-diketohexanoic acid using strong oxidizers like potassium permanganate (KMnO₄). This reaction proceeds via a radical intermediate, confirmed by electron paramagnetic resonance (EPR) studies.
Reduction
Selective reduction of the ketone to a hydroxyl group is achieved with sodium borohydride (NaBH₄), yielding 6-amino-4-hydroxyhexanoic acid. The reaction occurs in ethanol at room temperature, preserving the amino group’s integrity.
Amide Formation
The amino group reacts with acyl chlorides to form N-acylated derivatives, useful in peptide synthesis. For example, treatment with acetyl chloride produces 6-acetamido-4-oxohexanoic acid, a precursor for fluorescent probes .
| Cell Line | IC₅₀ (nM) |
|---|---|
| Anaplastic large cell lymphoma (Karpas 299) | 105 |
| Breast carcinoma (H3396) | 142 |
| Renal cell carcinoma (786-O) | 257 |
The compound’s stability in plasma and selective cleavage in lysosomes enhance tumor targeting while minimizing off-target effects.
DNA Sequencing
Derivatization with N-methylanthranilamide creates a fluorescent protecting group for hydroxyl residues in oligonucleotides . This derivative is removed under mild conditions (pH 6.5, hydrazine buffer), enabling high-resolution sequencing without strand breakage .
Structural Analogs and Comparative Analysis
Several analogs share the hexanoic acid backbone but differ in functional group placement:
| Compound | Functional Groups | Unique Properties |
|---|---|---|
| 6-Amino-2-oxohexanoic acid | Keto at C2 | Higher acidity (pKa 3.1) |
| 4-Oxo-L-lysine | Additional amine at C5 | Involved in protein crosslinking |
| Trans-4,5-didehydro-DL-lysine | Double bond C4–C5 | Enhanced rigidity |
These analogs highlight how positional changes alter reactivity and biological function, underscoring 6-amino-4-oxohexanoic acid’s unique balance of solubility and stability.
Industrial and Research Applications
Drug Delivery Systems
The compound’s bifunctional groups enable covalent attachment to antibodies and cytotoxic agents in ADCs. For example, MMAF-C5-COOH conjugates exhibit a drug-to-antibody ratio (DAR) of 3.8–4.2, optimizing therapeutic efficacy.
Enzymatic Studies
In Phialemonium sp. AIU 274, 6-amino-4-oxohexanoic acid acts as a substrate for ω-amino acid oxidases, producing hydrogen peroxide as a byproduct. This reaction is utilized in biosensors for detecting amino acid imbalances in metabolic disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume